4-Sulfanylidenepentan-2-one
Description
IUPAC Name: 4-Sulfanylidenepentan-2-one
Molecular Formula: C₅H₈OS
Structure: CH₃-C(=S)-CH₂-C(=O)-CH₃
Molecular Weight: 116.18 g/mol
Key Features:
- Contains a sulfanylidene group (=S) at position 4 and a ketone group (=O) at position 2.
- The sulfanylidene group introduces electron-withdrawing effects, influencing reactivity and stability.
- This compound is structurally distinct due to the conjugated system formed by the ketone and sulfanylidene groups, which may enhance its participation in nucleophilic or electrophilic reactions .
Properties
CAS No. |
14660-20-9 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
4-sulfanylidenepentan-2-one |
InChI |
InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3H2,1-2H3 |
InChI Key |
BGSNUDVDPJRWRH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C |
Canonical SMILES |
CC(=O)CC(=S)C |
Synonyms |
2-Pentanone, 4-thioxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-sulfanylidenepentan-2-one with structurally analogous compounds, focusing on substituent groups, physicochemical properties, and applications:
Structural and Reactivity Analysis
Sulfanylidene vs. Thiol/Thioether Groups: The sulfanylidene group (=S) in this compound is more electrophilic than thiol (-SH) or thioether (-S-) groups, making it prone to nucleophilic attacks. In contrast, thiols exhibit acidity (pKa ~10) and participate in redox reactions . The furfurylthio group in 4-(furfurylthio)-2-pentanone adds aromaticity, altering electronic properties and stability compared to aliphatic sulfanylidenes .
Positional Isomerism :
- Moving the sulfur-containing group from C4 to C3 (e.g., 3-sulfanylpentan-2-one) shifts reactivity. For example, thiols at C3 are more accessible for conjugation with biomolecules .
Thermal Stability :
- Compounds with aromatic substituents (e.g., furfurylthio) exhibit higher thermal stability (decomposition >200°C) compared to aliphatic derivatives like this compound .
Research Findings
- Synthetic Utility : this compound serves as a versatile intermediate in the synthesis of thiazoles and thiophenes, leveraging its dual electrophilic sites .
- Flavor Chemistry: 4-(Furfurylthio)-2-pentanone is FEMA GRAS-approved (FEMA 3840), highlighting its safety and use in food flavorings .
- Toxicity Data: Limited data exist for this compound, but related thiols (e.g., 4-methyl-3-sulfanylpentan-2-one) show low acute toxicity (LD50 >2000 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
